1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide
Description
Properties
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)benzonitrile;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.2HI/c1-17-6-8-19(11-17)14-4-3-5-15(13(14)10-16)20-9-7-18(2)12-20;;/h3-9,11-12H,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRDUDAVVOQXEB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=C(C(=CC=C2)N3C=C[N+](=C3)C)C#N.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of cyano and phenyl groups. The final step involves the addition of iodide ions to form the diiodide salt. Reaction conditions often include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions can be substituted with other halides or nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Catalysis
One of the primary applications of this compound is in catalysis, particularly in homogeneous catalysis reactions. Imidazolium salts are known for their ability to stabilize transition states and facilitate reactions involving carbon–carbon bond formation, oxidation processes, and polymerization reactions.
Case Study:
Research has demonstrated that imidazolium-based catalysts can significantly enhance the efficiency of C–C cross-coupling reactions, which are fundamental in organic synthesis. For instance, a study highlighted the use of imidazolium salts in facilitating the Suzuki-Miyaura coupling reaction, achieving high yields under mild conditions .
Medicinal Chemistry
The unique structural features of 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide make it a candidate for drug development. Its ability to interact with biological targets can be leveraged for therapeutic applications.
Case Study:
In a recent investigation, imidazolium derivatives were evaluated for their anti-cancer properties. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential as lead compounds for developing new anticancer agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can bind to metal ions, influencing enzymatic activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
1-[4-(Dodecyloxy)phenyl]-3-methyl-1H-imidazol-3-ium Salts ()
- Structure : Single imidazolium cation with a flexible dodecyloxy chain on the phenyl ring.
- Key differences: The dodecyloxy chain provides hydrophobicity and mesogenic properties, enabling liquid crystalline behavior. The target compound’s rigid cyano-phenyl bridge lacks alkyl flexibility, likely reducing mesomorphism but enhancing π-π stacking interactions.
- Applications: Liquid crystals vs.
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide ()
- Structure: Benzimidazole-derived cation with a methylthiocarbonothioyl group.
- Key differences: The benzimidazole core differs from imidazolium, offering varied electronic properties. Methyl iodide is used here as a reactant, similar to the target’s synthesis, but the product is a mono-cationic salt .
Counterion Effects
1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium chloride ()
- Structure : Hydroxyethyl-substituted imidazolium with chloride.
- Key differences: Chloride (Cl⁻) vs. iodide (I⁻): Smaller anion size increases lattice energy, leading to higher melting points but lower solubility in polar solvents. Hydroxyethyl group enhances hydrophilicity, unlike the target’s cyano-phenyl group .
1-[2-(Formylamino)ethyl]-3-methyl-1H-imidazol-3-ium triflimide ()
- Structure : Triflimide (NTf₂⁻) counterion replaces iodide.
- Key differences :
Diimidazolium Salts
1-(3-Bromopropyl)-3-methyl-1H-imidazol-3-ium bromide ()
- Structure: Monomeric imidazolium with bromopropyl substituent and bromide counterion.
- Key differences :
Disordered diimidazolium salt with triethylphenyl bridge ()
- Structure : Bis-imidazolium cations linked by a triethylphenyl group.
- Key differences: Steric hindrance from ethyl groups vs. the target’s planar cyano-phenyl bridge. Disorder in crystallographic data suggests conformational flexibility absent in the target compound .
Biological Activity
1-[2-Cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide (CAS No. 1078634-03-3) is a novel compound with potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis, and relevant research findings.
Molecular Formula: C15H15I2N5
Molecular Weight: 519.13 g/mol
Structure: The compound features a cyano group and imidazolium moieties, which are known to exhibit various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research indicates that imidazolium salts possess significant antimicrobial properties. The diiodide form of the compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.
Anticancer Potential
In studies evaluating the effects of imidazolium derivatives on cancer cells, it was found that certain compounds in this class can inhibit the proliferation of cancer cells by affecting signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer progression .
Case Studies
-
Antimicrobial Efficacy
- A study demonstrated that imidazolium salts exhibited a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The diiodide derivative showed enhanced potency due to its structural features that facilitate interaction with bacterial membranes.
-
Anticancer Activity
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide?
Methodological Answer: The synthesis of imidazolium salts often involves alkylation or arylation of imidazole precursors under controlled conditions. For example, similar compounds (e.g., iodazinium salts) are synthesized by reacting halogenated phenyl-imidazole intermediates with methyl triflate (MeOTf) in dry dichloromethane (DCM) at 40°C for 18 hours . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (40–60°C minimizes side reactions), and stoichiometry of alkylating agents (e.g., 2.5 equivalents of MeOTf). Post-synthesis purification via suspension in diethyl ether and filtration is recommended to isolate crystalline products .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR can identify imidazolium proton environments (e.g., deshielded aromatic protons at δ 8–10 ppm) and cyano group signals (C≡N stretching at ~2200 cm⁻¹ in IR).
- X-ray crystallography : Single-crystal analysis resolves the diiodide counterion placement and cationic imidazolium geometry. For example, analogous imidazolium salts show planar imidazole rings with iodide ions positioned perpendicular to the aromatic plane .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-I]⁺ for cationic fragments) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Imidazolium salts may pose hazards due to iodide counterions and reactive intermediates. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methyl iodide).
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure.
- Emergency protocols : For skin contact, rinse immediately with water; for ingestion, administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer: Density functional theory (DFT) calculations predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps) that influence stability. For example:
- Charge localization : The cyano group stabilizes the imidazolium cation via resonance, reducing iodide dissociation.
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize solubility (e.g., acetonitrile vs. DCM) .
- Thermodynamic stability : Gibbs free energy calculations assess decomposition pathways (e.g., hydrolysis of the cyano group) .
Q. What experimental designs are suitable for studying this compound’s environmental fate?
Methodological Answer: Long-term environmental impact studies should adopt a tiered approach:
- Phase 1 (Lab-scale) : Evaluate hydrolysis kinetics (pH 4–9, 25–50°C) and photodegradation under UV/visible light. Use HPLC-MS to track degradation products .
- Phase 2 (Ecosystem modeling) : Apply fugacity models to predict distribution in soil-water systems, leveraging octanol-water partition coefficients (log Kow) and soil organic carbon affinity .
- Phase 3 (Ecotoxicity) : Conduct Daphnia magna or algal growth inhibition assays to assess acute/chronic toxicity .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from solvent polarity or counterion effects. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that obscure proton signals.
- Counterion exchange : Replace iodide with non-coordinating anions (e.g., BF₄⁻) to simplify spectra .
- Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries to confirm assignments .
Q. What strategies optimize this compound’s application in catalysis or supramolecular chemistry?
Methodological Answer:
- Catalysis : The iodide counterion can act as a halogen-bond donor. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) complexes .
- Supramolecular assembly : Modify the phenyl-cyano substituent to enhance π-π stacking. Monitor self-assembly via TEM and SAXS .
- Stability screening : Use TGA/DSC to assess thermal stability under catalytic conditions (e.g., 100–200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
